molecular formula C18H17ClN2O6S B2947493 (3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone CAS No. 339276-57-2

(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone

Cat. No.: B2947493
CAS No.: 339276-57-2
M. Wt: 424.85
InChI Key: SDHQNIWHRWQWBB-UHFFFAOYSA-N
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Description

The compound "(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone" is a morpholine-containing aryl sulfonyl derivative with a nitro substituent on the phenyl ring. The structure combines a sulfonylmethyl group for enhanced solubility and a nitro group that may act as an electron-withdrawing moiety, influencing reactivity and binding affinity. Synthetic routes often involve nucleophilic substitution or acylation reactions, as seen in morpholine coupling with nitrobenzoyl chlorides .

Properties

IUPAC Name

[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O6S/c19-15-2-4-16(5-3-15)28(25,26)12-14-11-13(1-6-17(14)21(23)24)18(22)20-7-9-27-10-8-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHQNIWHRWQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and the results from relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN3O4S
  • Molecular Weight : 381.85 g/mol

This compound features a morpholino group, which is known for enhancing solubility and bioavailability, alongside a chlorophenyl sulfonyl moiety that may contribute to its pharmacological effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiviral Activity : Some sulfonamide derivatives have shown promise as antiviral agents by inhibiting viral replication. For instance, derivatives have been tested against Hepatitis B virus (HBV) and demonstrated significant antiviral activity with IC50 values ranging from 1.99 µM to 3.30 µM .
  • Anticancer Properties : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as Jurkat and A-431, with some exhibiting equipotent activity compared to established chemotherapeutics like doxorubicin .

Antiviral Activity Against HBV

A study focused on the antiviral properties of N-phenylbenzamide derivatives highlighted the effectiveness of certain compounds in inhibiting HBV replication. The compound this compound may share similar properties given its structural analogies.

CompoundIC50 (µM)Reference
IMB-05231.99
Lamivudine (3TC)3.30

Anticancer Activity

In vitro studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 proteins which are crucial in regulating cell death.

Cell LineCompoundIC50 (µM)
JurkatCompound A<10
A-431Compound B<5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in aromatic substituents, sulfonyl groups, and heterocyclic systems:

Compound Name Key Substituents/Features Molecular Weight (g/mol) TPSA (Ų) Biological Relevance (If Reported) References
(Target) (3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(morpholino)methanone 4-Nitro, 4-chlorophenylsulfonylmethyl, morpholino ~432.5 ~101* Potential antimalarial/antimicrobial agent
(3-methoxy-4-nitrophenyl)(morpholino)methanone 4-Nitro, 3-methoxy, morpholino 266.25 N/A Synthetic intermediate
(4-Bromo-2,6-difluorophenyl)(morpholino)methanone 4-Bromo, 2,6-difluoro, morpholino N/A N/A Unreported
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Indolyl sulfonyl, 4-chlorobenzyl, morpholino ~495.9 N/A Kinase inhibition studies
(4-([4-(tert-butyl)phenyl]sulfonyl)piperazino)(4-nitrophenyl)methanone Piperazino (vs. morpholino), 4-nitro, 4-tert-butylphenylsulfonyl 431.51 N/A Unreported

Notes:

  • TPSA (Topological Polar Surface Area): Higher TPSA (e.g., ~101 for nitro/morpholino derivatives) correlates with increased hydrophilicity, impacting blood-brain barrier permeability .
  • Substituent Effects: Nitro Group Position: Para-nitro (target) vs. meta-nitro (e.g., ’s (2-fluoro-3-nitrophenyl) derivative) alters electronic effects and steric interactions . Sulfonyl Groups: The 4-chlorophenylsulfonylmethyl group in the target compound enhances solubility compared to tert-butyl sulfonyl () but reduces lipophilicity . Heterocycle Replacement: Piperazino () introduces additional hydrogen-bonding sites vs. morpholino’s rigid oxygen, affecting target selectivity .

Physicochemical and Computational Properties

Property (Target Compound) (2-Amino-4-nitrophenyl)(morpholino)methanone (3-methoxy-4-nitrophenyl)(morpholino)methanone
Hydrogen Bond Donors 1 (nitro O not counted) 1 0 (methoxy)
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 3 1 2
XLogP ~3.5 (estimated) 1.5 ~2.1
TPSA (Ų) ~101 101 ~85

Key Insights :

  • The target compound’s higher TPSA and nitro group may reduce cell permeability compared to methoxy analogues but improve solubility for intravenous formulations .

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